1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)

Overview

Description

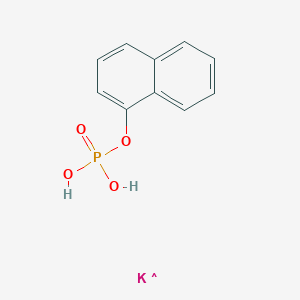

1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI), also known as 1-Naphthyl phosphate potassium salt, is a compound with the molecular formula C10H9KO4P . It is a non-specific phosphatase inhibitor which acts on acid, alkaline, and protein phosphatases .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.25 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 262.98755225 g/mol and the monoisotopic mass is also 262.98755225 g/mol . The topological polar surface area is 66.8 Ų . It has 16 heavy atoms .Scientific Research Applications

Structural Chemistry and Synthesis

Research by Reiter et al. (2004) focuses on the structural chemistry of neutral and protonated 1,8-di(phosphinyl)naphthalene, closely related to the target compound, providing insights into its synthesis, thermal decomposition, and molecular structure. The study reveals no intra- or intermolecular hydrogen bonding despite the proximity of functional groups, demonstrating the compound's unique chemical behavior and potential for creating novel materials (Reiter et al., 2004).

Vibrational Spectroscopic Studies

Monopotassium phosphate, a similar compound, has been investigated for its molecular structure through vibrational spectroscopic analysis using RAMAN. These studies highlight its potential in various applications, from agriculture to technology, due to its unique structural properties (International Journal of Innovative Technology and Exploring Engineering, 2019).

Photocatalytic Activities

Monaci and Ginestra (1996) explored the photocatalytic oxidation of naphthalenes on zirconium and germanium phosphates, demonstrating selective photooxidation processes. These findings suggest the compound's role in environmental and synthetic chemistry, offering a pathway to efficiently oxidize electron-rich molecules under irradiated conditions (Monaci & Ginestra, 1996).

Fluorometric Response Studies

Ghosh and Sen (2010) investigated naphthalene-based 2,5-diketopiperazine's response to dihydrogenphosphate anion, demonstrating unique emission properties. This research underscores the potential for developing sensitive detection methods for various anions, leveraging the compound's specific interactions with dihydrogenphosphate (Ghosh & Sen, 2010).

Bioceramic Applications

Ke et al. (2015) detailed the use of naphthalene in the preparation of tricalcium phosphate scaffolds for bone tissue engineering. By doping tricalcium phosphate scaffolds with naphthalene, they improved mechanical properties and biocompatibility, showcasing the compound's utility in medical applications (Ke et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-Naphthyl phosphate potassium salt is non-specific phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play crucial roles in cellular processes such as cell signaling, metabolism, and protein regulation .

Mode of Action

1-Naphthyl phosphate potassium salt acts as a non-specific phosphatase inhibitor . It inhibits the action of acid, alkaline, and protein phosphatases . By inhibiting these enzymes, it can affect various biochemical processes in the cell, including the process of splice correction .

Biochemical Pathways

The compound’s inhibition of phosphatases impacts various biochemical pathways. One notable effect is the decrease in the splice-correcting effect . Splicing is a critical process in gene expression where introns are removed from the pre-mRNA and exons are joined together. By inhibiting phosphatases and subsequently decreasing the splice-correcting effect, 1-Naphthyl phosphate potassium salt can influence gene expression .

Pharmacokinetics

Its solubility in water is reported to be 50 mg/ml , which could influence its bioavailability and distribution in the body.

Result of Action

The inhibition of phosphatases by 1-Naphthyl phosphate potassium salt leads to a decrease in the splice-correcting effect . This could potentially alter the expression of certain genes, impacting cellular functions and processes .

properties

InChI |

InChI=1S/C10H9O4P.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAYDMOGJKWSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9KO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585242 | |

| Record name | PUBCHEM_16219776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100929-85-9 | |

| Record name | PUBCHEM_16219776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthyl phosphate potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)

![N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid](/img/structure/B1612438.png)

![3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate](/img/structure/B1612445.png)

![N-Cyclohexylcyclohexanamine;(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B1612449.png)